Methyl 4-(p-chlorophenoxy)butyrate

Vue d'ensemble

Description

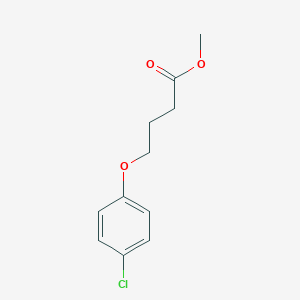

Methyl 4-(p-chlorophenoxy)butyrate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.672 g/mol It is characterized by the presence of a chlorophenoxy group attached to a butyrate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(p-chlorophenoxy)butyric acid.

Reduction: Formation of 4-(p-chlorophenoxy)butanol.

Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

Applications De Recherche Scientifique

Herbicidal Applications

Methyl 4-(p-chlorophenoxy)butyrate is primarily utilized as an active ingredient in herbicides. Its effectiveness lies in its ability to control a variety of broadleaf weeds and grasses. The compound is often employed in formulations designed for specific crops, such as peas, where it is applied pre-flowering to manage weed populations effectively .

Controlled Release Formulations

Recent studies have explored the potential of this compound in controlled release formulations. These formulations aim to enhance the efficacy and reduce the phytotoxicity associated with conventional herbicide applications.

Formulation Techniques

Controlled release techniques involve encapsulating the herbicide within polymeric materials or using lignin-based carriers. This method allows for a gradual release of the active ingredient, minimizing peak concentrations that can harm non-target plants while maintaining effective weed control .

| Formulation Type | Active Ingredient | Release Mechanism | Application Method |

|---|---|---|---|

| Polymeric Encapsulation | This compound | Gradual release through degradation | Foliar spray, soil application |

| Lignin-based Carriers | This compound | Controlled by environmental conditions | Seed treatment, granular application |

Environmental Impact and Safety

The use of this compound has raised concerns regarding its environmental impact and safety for non-target organisms. Studies indicate that when used in controlled release formulations, the compound shows reduced phytotoxic effects on sensitive crops such as soybeans and rice .

Toxicological Assessments

Toxicological data suggest a low risk profile for this compound when applied according to recommended guidelines. The compound has been evaluated for potential carcinogenic effects and reproductive toxicity, with findings indicating a favorable safety margin for agricultural use .

Case Studies

Several case studies highlight the successful application of this compound in agricultural settings:

-

Case Study 1: Pea Crop Management

In a controlled trial, this compound was applied to pea crops during pre-flowering stages. The results showed a significant reduction in weed biomass without adverse effects on pea yield, demonstrating its effectiveness as a selective herbicide. -

Case Study 2: Soybean Phytotoxicity Reduction

A study involving lignin-based controlled release formulations of this compound indicated that this approach reduced phytotoxicity risks while maintaining weed control efficacy. This was particularly beneficial for sensitive crops like soybeans .

Mécanisme D'action

The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(p-fluorophenoxy)butyrate

- Methyl 4-(p-bromophenoxy)butyrate

- Methyl 4-(p-iodophenoxy)butyrate

Uniqueness

Methyl 4-(p-chlorophenoxy)butyrate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Activité Biologique

Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its interactions with cellular targets.

Mechanisms of Biological Activity

The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .

- Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.

- Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .

1. Impact on Lipid Metabolism

MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .

2. Toxicological Studies

Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .

3. Agricultural Applications

MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of MCPB:

- Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.

- Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Methyl 4-(p-nitrophenoxy)butyrate | C₁₁H₁₃N₃O₃ | Stronger enzyme inhibition |

| Methyl 4-(p-aminophenoxy)butyrate | C₁₁H₁₃NO₂ | Antioxidant properties |

| Methyl 4-(p-methoxyphenoxy)butyrate | C₁₁H₁₃O₄ | Potential anti-inflammatory effects |

Propriétés

IUPAC Name |

methyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQYQRFVXNXTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338266 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209052-80-2 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.